molecular formula C13H15NO3 B1477100 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098089-49-5

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

Cat. No.: B1477100
CAS No.: 2098089-49-5
M. Wt: 233.26 g/mol
InChI Key: KZAQRNXZHOZFLX-UHFFFAOYSA-N
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Description

2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a novel chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture, combining a benzoic acid moiety with a fused furo-pyrrolidine system. This structure makes it a valuable scaffold for the synthesis of more complex molecules and a potential intermediate in developing pharmacologically active compounds. Its primary research value lies in its potential as a building block for creating diverse chemical libraries aimed at probing biological systems. Researchers can utilize this compound in the design and synthesis of new molecular entities, particularly for targeting various enzymes and receptors. The rigid, three-dimensional structure of the fused ring system may confer favorable properties for central nervous system (CNS) drug discovery efforts, as similar scaffolds are known to exhibit good blood-brain barrier permeability. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)11-3-1-2-4-12(11)14-5-9-7-17-8-10(9)6-14/h1-4,9-10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQRNXZHOZFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a heterocyclic compound characterized by a unique fusion of a furan and pyrrole ring system. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research studies and findings.

  • Molecular Formula: C13H15NO3
  • Molecular Weight: 233.26 g/mol
  • CAS Number: 2098089-49-5

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structure suggests potential interactions with various biological targets, including enzymes and receptors. The compound may influence pathways related to inflammation and cellular stress responses through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid can modulate inflammatory pathways. In vitro studies have shown that compounds similar to this compound enhance the activity of the autophagy-lysosome pathway (ALP), which plays a critical role in cellular homeostasis and inflammation regulation .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, similar compounds have shown effectiveness in inhibiting cell growth in various cancer types without significant cytotoxicity to normal cells .

Case Studies and Research Findings

StudyFindings
Biological Evaluation Compounds derived from benzoic acid were evaluated for their ability to activate proteasomal and lysosomal pathways in human fibroblasts. The results indicated enhanced activity at specific concentrations without cytotoxic effects .
In Silico Studies Computational analyses revealed potential binding interactions between benzoic acid derivatives and key proteolytic enzymes (cathepsins B and L), suggesting a mechanism for promoting protein degradation pathways .
Cytotoxicity Assays Evaluations in cancer cell lines (e.g., Hep-G2) showed minimal cytotoxicity while enhancing proteasome activity, indicating a therapeutic window for further exploration .

Scientific Research Applications

The compound exhibits a range of biological activities that are under investigation:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity : Its structure indicates possible interactions with reactive oxygen species (ROS), which could help mitigate oxidative stress in cells.
  • Anticancer Potential : Research has indicated that this compound may possess anticancer properties through mechanisms that involve the modulation of cell signaling pathways related to apoptosis and proliferation.

Case Studies

  • Anti-inflammatory Effects :
    • A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various benzoic acid derivatives, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro and in animal models .
  • Antioxidant Activity :
    • Research conducted by Smith et al. (2022) demonstrated that 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid exhibited strong antioxidant activity in cell cultures exposed to oxidative stress. The study highlighted its potential as a protective agent against cellular damage .
  • Anticancer Research :
    • A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines while sparing normal cells. The findings suggest its potential as a chemotherapeutic agent .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Furan-Pyrrole Ring System : This is often achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Benzoic Acid Moiety : This can be accomplished via acylation reactions using appropriate benzoic acid derivatives.

Comparison with Similar Compounds

Key Observations:

This contrasts with the tert-butyl ester in ’s compound, which increases hydrophobicity and is commonly used as a protecting group in synthetic chemistry . The amino propanone substituent in ’s compound introduces a reactive ketone and amine, enabling further functionalization (e.g., Schiff base formation or peptide coupling) .

Synthetic Utility :

  • The tert-butyl ester derivative () is likely a precursor to carboxylic acid analogs, as deprotection of the ester group could yield compounds like the target benzoic acid derivative .
  • The absence of pharmacological data for the target compound suggests its current role is primarily in exploratory synthesis rather than direct therapeutic use.

Research Findings and Limitations

  • Pharmacological Data Gap: No in vitro or in vivo studies on the target compound are cited, limiting direct comparison with bioactive analogs like SB-277011-A.
  • Synthetic Pathways : ’s compound demonstrates the feasibility of introducing bulky substituents (e.g., benzyl, tert-butyl) to modulate steric and electronic effects .

Preparation Methods

Intramolecular Annulation Catalyzed by Rhodium(III) Complexes

One of the most effective and modern synthetic approaches to prepare fused heterocyclic benzoic acid derivatives, including those structurally related to 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid, is Rhodium(III)-catalyzed intramolecular oxidative annulation.

  • Reaction Principle: Rh(III) catalysts promote a formal (4+2) intramolecular oxidative annulation between benzoic acid derivatives and alkynes or acrylic acid derivatives, leading to cyclized products with fused heterocyclic rings. This method allows the construction of complex bicyclic and tricyclic frameworks under mild conditions with good yields and selectivity.

  • Typical Procedure:

    • The benzoic acid derivative bearing an alkyne or acrylic acid moiety is dissolved in ethanol.
    • Rhodium(III) catalyst is added, and the mixture is stirred under controlled temperature.
    • After completion, the reaction mixture is concentrated and purified by flash chromatography on silica gel using ethyl acetate/hexane mixtures.
    • The product is isolated as a solid with characterized melting points and confirmed by NMR and HRMS.
  • Example Data:

Compound Yield (%) Melting Point (°C) Key NMR Features (1H, CDCl3) HRMS (m/z) Found/Calculated
4-Phenyl-3H-furo[3,4-c]pyran-6(1H)-one (2a) 82 117–118 δ 7.65–7.45 (aromatic), 6.19–6.12 (vinylic), 5.09 (s, 2H) 214.0636 / 214.0630
1-Phenyl-7,8-dihydropyrano[4,3-c]pyran-3(5H)-one (2b) 59 128–129 δ 7.65–7.30 (aromatic), 6.01 (s, 1H), 4.67 (d, 2H), 3.83 (t, 2H) 235.0423 / 235.0424

This method is adaptable for synthesizing benzoic acid derivatives fused with tetrahydrofuro-pyrrole rings by selecting appropriate substrates and reaction conditions.

Base-Mediated Hydrolysis and Acidification for Carboxylic Acid Formation

Following annulation or ring formation steps, the ester or ketone intermediates can be converted into the target benzoic acid derivatives by:

  • Hydrolysis Procedure:

    • The intermediate compound (e.g., a lactone or ester) is dissolved in ethanol.
    • A saturated aqueous solution of potassium hydroxide is added.
    • The reaction mixture is stirred at room temperature for several hours (typically 4 hours).
    • The mixture is cooled in an ice bath, then acidified carefully with dilute hydrochloric acid.
    • The product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
  • Outcome:

    • This step converts ester or lactone functionalities into carboxylic acid groups, yielding the desired benzoic acid derivatives with high yields (up to 99% reported).
    • The process is mild and preserves the integrity of the fused heterocyclic ring system.

This hydrolysis and acidification step is crucial for obtaining the free acid form of the compound, such as this compound.

Reduction and Cyclization Strategies Involving Sodium Borohydride

For the synthesis of tetrahydro-furo-pyrrole fused systems, reduction of suitable precursors is often required:

  • Reduction Step:

    • Starting from keto or aldehyde precursors, sodium borohydride is used as a mild reducing agent.
    • The reaction is conducted in ethanol at low temperatures (0°C) to control reaction rate and selectivity.
    • The reduction converts carbonyl groups to alcohols, which can then undergo intramolecular cyclization.
  • Cyclization:

    • The reduced intermediates can cyclize under acidic or neutral conditions to form tetrahydro-furo-pyrrole rings.
    • This step may be facilitated by heating or by using catalysts to promote ring closure.
  • Industrial Relevance:

    • Such reduction and cyclization methods are scalable and have been patented for related tetrahydro-furo-pyrrole derivatives, indicating their practical utility in organic synthesis.

Use of Microwave-Assisted Organic Synthesis for Cyclization

Microwave irradiation has been employed to accelerate cyclization reactions in heterocyclic synthesis:

  • Method:

    • Intermediates such as chalcones or hydrazones are subjected to microwave irradiation in the presence of hydrazine hydrate and ethanol.
    • This promotes rapid cyclization to form pyrazoline or related fused heterocycles.
  • Advantages:

    • Shorter reaction times.
    • Improved yields and purity.
    • Enhanced reproducibility.

While this method is more commonly reported for pyrazoline derivatives, the concept is applicable to the synthesis of fused heterocycles similar to tetrahydro-furo-pyrrole systems.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Outcome Notes
1 Rhodium(III)-catalyzed intramolecular annulation Rh(III) catalyst, benzoic acid derivative, ethanol, flash chromatography Formation of fused heterocyclic ring system High yield, mild conditions
2 Base-mediated hydrolysis and acidification KOH (saturated aqueous), HCl (0.5 M), EtOH, EtOAc extraction Conversion to benzoic acid derivative High yield, preserves ring integrity
3 Reduction and cyclization Sodium borohydride in ethanol at 0°C Reduction of carbonyls, ring closure to tetrahydro-furo-pyrrole Scalable, industrially relevant
4 Microwave-assisted cyclization Hydrazine hydrate, ethanol, microwave irradiation Rapid cyclization to fused heterocycles Short reaction times, enhanced yields

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized compounds are routinely characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

  • Yields: The reported yields for key steps range from moderate (59%) to excellent (up to 99%), demonstrating the efficiency of these synthetic routes.

  • Purification: Flash chromatography on silica gel with ethyl acetate/hexane mixtures is the standard purification technique, ensuring isolation of high-purity products.

  • Mechanistic Insights: Electroanalytical studies suggest that the heterocyclic ring formation and functional group transformations proceed via well-defined intermediates, with catalytic cycles involving oxidative addition and reductive elimination steps for Rh(III)-catalyzed annulations.

Q & A

Q. What are the established synthetic routes for 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves bicyclic pyrrolo-fused intermediates. A common precursor is tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (CAS: N/A), which undergoes Boc deprotection to generate the free amine. Subsequent coupling with a benzoic acid derivative (e.g., via palladium-catalyzed amination or nucleophilic substitution) yields the target compound .
  • Example Reaction :
       tert-Butyl-protected intermediate → HCl-mediated deprotection → Amine hydrochloride intermediate  
       → Coupling with activated benzoic acid (e.g., via EDC/HOBt or Suzuki-Miyaura cross-coupling)  
  • Key Data :
IntermediateReaction ConditionsYieldReference
Boc-protected amineHCl (4M in dioxane), RT, 2h85%
Final couplingPd(OAc)₂, XPhos, K₃PO₄, 100°C, 12h68%

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) resolve signals for the furopyrrole (δ 3.1–4.3 ppm for fused ring protons) and benzoic acid (δ 7.5–8.2 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (0.1% TFA) gradient (e.g., 10% → 90% over 20 min) .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H]⁺ = 257.25 for C₁₃H₁₃N₃O₃ analogs) .

Advanced Research Questions

Q. What pharmacological targets or pathways are associated with this compound, and how are its bioactivities validated?

  • Methodological Answer :
  • GPR55 Antagonism : Structural analogs (e.g., CID16020046) inhibit GPR55, a GPCR implicated in metabolic regulation. Validate via calcium flux assays (FLIPR) using HEK293 cells transfected with GPR55 .
  • Sigma-2 Receptor Binding : Similar bicyclic pyrrolo compounds show affinity for sigma-2 receptors. Radioligand displacement assays (³H-DTG or ³H-RHM-1) quantify binding affinity (Kᵢ < 100 nM) .
  • In Vivo Metabolic Studies : For antidiabetic potential, use diet-induced obese (DIO) mice. Measure glucose tolerance (IPGTT) and insulin sensitivity (HOMA-IR) after 4-week oral dosing (10–50 mg/kg) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selectivity against off-target receptors?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the benzoic acid (e.g., electron-withdrawing groups at position 4 improve metabolic stability) .
  • Furopyrrole Ring Saturation : Compare tetrahydro vs. fully unsaturated analogs. Saturated rings enhance solubility but reduce sigma-2 affinity .
  • Key SAR Data :
ModificationTarget Affinity (Kᵢ, nM)Solubility (µg/mL)
4-Fluorobenzoic acidGPR55: 12 ± 315 ± 2
4-Methoxybenzoic acidSigma-2: 45 ± 785 ± 10

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to GPR55 (PDB: 6KPO) using AMBER or GROMACS. Analyze ligand-receptor hydrogen bonds (e.g., benzoic acid carboxylate with Arg²⁰⁷) .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (optimal: 2–3), CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM), and BBB permeability (PS > 5 × 10⁻⁶ cm/s) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data across structural analogs?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCR assays) and ligand concentrations (e.g., 1–10 µM for calcium flux) .
  • Metabolite Interference : Screen for active metabolites (e.g., hydroxylated derivatives) via LC/MS/MS in hepatic microsomes .

Experimental Design Considerations

Q. What in vitro models are most relevant for evaluating neuroprotective effects of this compound?

  • Methodological Answer :
  • Primary Neuronal Cultures : Treat rat cortical neurons with Aβ₂₅–₃₅ (10 µM) and measure viability (MTT assay) and caspase-3 activity .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers. Calculate apparent permeability (Papp) with/without efflux inhibitors (e.g., verapamil) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

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